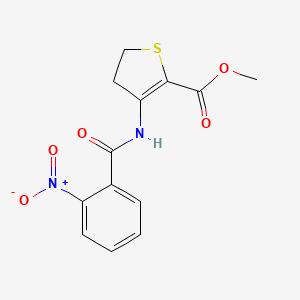

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

Description

Evolution of Dihydrothiophene Chemistry

Dihydrothiophenes, partially saturated sulfur-containing heterocycles, emerged as critical intermediates in organic synthesis during the mid-20th century. Early work focused on their synthesis via cyclization reactions, such as the condensation of 1,4-dichlorobut-2-ene with sodium sulfide in dimethyl sulfoxide (DMSO) at 35–38°C, which produced 2,5-dihydrothiophene alongside vinylthirane. These methods established foundational strategies for constructing dihydrothiophene cores, enabling subsequent functionalization.

The development of catalytic systems further advanced the field. For instance, molybdenum- or tungsten-containing complexes catalyzed the transformation of diallyl sulfide into 2,5-dihydrothiophene under vacuum in chlorobenzene. These catalytic pathways emphasized the role of transition metals in facilitating cyclization while minimizing side reactions.

Key milestones in dihydrothiophene chemistry include:

- 1950s–1970s : Elucidation of dihydrothiophene’s physical properties, such as its boiling point (122°C) and solubility in organic solvents.

- 1980s–2000s : Exploration of dihydrothiophene derivatives for materials science, including conductive polymers and ligands for coordination chemistry.

- 2010s–Present : Integration of dihydrothiophenes into drug discovery, leveraging their ability to mimic aromatic pharmacophores while offering enhanced metabolic stability.

Development of Nitrobenzamido-Substituted Heterocycles

The introduction of nitrobenzamido groups into heterocyclic systems arose from efforts to modulate electronic and steric properties. Nitro groups, as strong electron-withdrawing substituents, enhance electrophilic reactivity and stabilize intermediates during nucleophilic aromatic substitution. Benzamido moieties, conversely, contribute hydrogen-bonding capabilities and improve solubility in polar solvents.

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate exemplifies this design philosophy. Its synthesis typically involves:

- Formation of the dihydrothiophene core : Via cyclization of α-thiocyanatoacetophenone derivatives.

- Amidation at C3 : Reaction with 2-nitrobenzoyl chloride under basic conditions.

- Esterification : Introduction of the methyl ester group at C2 using methanol and acid catalysts.

A comparative analysis of nitrobenzamido-substituted heterocycles reveals distinct advantages:

| Property | Nitrobenzamido-Dihydrothiophene | Simple Dihydrothiophene |

|---|---|---|

| Electrophilicity (C3) | Enhanced due to –NO₂ group | Moderate |

| Hydrogen-bonding capacity | High (amide + nitro) | Low |

| Synthetic versatility | Supports Mannich, alkylation | Limited functionalization |

Positioning within Privileged Scaffold Research

Privileged scaffolds, defined as molecular frameworks capable of binding multiple biological targets, have dominated medicinal chemistry since the 1990s. Thiophene and dihydrothiophene derivatives qualify as privileged scaffolds due to their:

- Structural mimicry : The dihydrothiophene ring mimics aromatic amino acid side chains, enabling interactions with enzyme active sites.

- Tunable electronics : Substituents like nitrobenzamido groups allow precise modulation of electron density across the ring.

This compound has been investigated for:

Significance in Heterocyclic Compound Research

Heterocycles constitute >60% of FDA-approved drugs, with sulfur-containing variants like dihydrothiophenes offering unique advantages:

- Metabolic stability : The thioether linkage resists oxidative degradation compared to oxygen analogs.

- Conformational flexibility : Partial saturation allows adaptive binding to protein targets.

This compound’s hybrid structure—combining a dihydrothiophene core, nitrobenzamido group, and methyl ester—exemplifies modern trends in heterocyclic drug design. Recent studies highlight its utility in synthesizing thieno[2,3-d]pyrimidines via Mannich-type cyclization, demonstrating atom-economical routes to complex polyheterocycles.

Properties

IUPAC Name |

methyl 4-[(2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-20-13(17)11-9(6-7-21-11)14-12(16)8-4-2-3-5-10(8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSQXXIPTFSABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329608 | |

| Record name | methyl 4-[(2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816439 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330190-71-1 | |

| Record name | methyl 4-[(2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is then subjected to a series of reactions including amide formation, cyclization, and esterification to yield the final product.

Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 3-nitrobenzoate.

Amide Formation: The nitro compound is then reacted with an amine to form the corresponding amide.

Cyclization: The amide undergoes cyclization in the presence of a suitable catalyst to form the dihydrothiophene ring.

Esterification: Finally, the compound is esterified with methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

Major Products

Reduction: Formation of the corresponding amine derivative

Substitution: Formation of substituted thiophene derivatives

Oxidation: Formation of sulfoxides or sulfones

Scientific Research Applications

Structural Characteristics

The molecular formula for Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is , with a molecular weight of approximately 284.30 g/mol. The compound exhibits a complex structure characterized by:

- Thiophene Ring : A five-membered ring containing sulfur, which contributes to the compound's reactivity.

- Nitro Group : A functional group that can enhance biological activity and solubility.

- Carboxylate Ester : This group can affect the compound's pharmacokinetics.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

-

Anticancer Activity

- Studies have shown that derivatives of thiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in HepG2 liver cancer cells through mechanisms involving mitochondrial pathways and cell cycle arrest.

The anticancer properties are attributed to the compound's ability to interact with cellular targets, leading to disruptions in cell proliferation and survival.Cell Line IC50 (μM) HepG2 15.5 MCF-7 18.3 -

Antimicrobial Properties

- The compound has demonstrated notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. This activity is crucial for developing new antibiotics amid rising antibiotic resistance.

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL) E. coli 10.7 S. aureus 21.4

Neuropharmacology

Research into the neuropharmacological effects of this compound suggests potential applications in treating neurodegenerative diseases. The compound may modulate neurotransmitter systems or exhibit neuroprotective effects, warranting further investigation.

Synthetic Applications

The compound serves as an intermediate in synthesizing more complex molecules with potential therapeutic benefits. Its unique structural features allow for various modifications that can enhance biological activity or selectivity towards specific targets.

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer potential of this compound against several human tumor cell lines. The study utilized assays to measure cell viability and apoptosis induction.

Findings:

- The compound significantly reduced cell viability in treated groups compared to controls.

- Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiophene derivatives, this compound was tested against clinical isolates of bacteria.

Findings:

- The compound exhibited significant antibacterial activity.

- Further studies suggested that structural modifications could enhance its effectiveness against resistant strains.

Mechanism of Action

The mechanism of action of Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The thiophene ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Findings

Electronic Effects of Substituents

- Nitrobenzamido Group: The 2-nitrobenzamido group in the target compound is strongly electron-withdrawing, increasing electrophilicity at the amide linkage. This contrasts with acetamido (electron-donating) or dichlorophenoxy acetamido (mixed electronic effects) substituents in analogs . Such differences may influence reactivity in nucleophilic substitution or hydrolysis reactions.

- Amino Substituent: The simpler methyl 3-amino-4,5-dihydrothiophene-2-carboxylate lacks the nitro group, making it less reactive but a versatile intermediate for synthesizing more complex derivatives .

Ring Structure and Conformational Flexibility

- The 4,5-dihydrothiophene ring in the target compound introduces partial saturation, enhancing conformational flexibility compared to fully aromatic thiophenes or benzo-fused systems (e.g., benzo[b]thiophene in ). This flexibility may impact binding interactions in biological systems .

Ester Group Positioning

- The mono-ester at position 2 in the target compound contrasts with diethyl esters at positions 2 and 4 in . Dual esters may improve metabolic stability but reduce solubility compared to single esters .

Biological Activity

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C13H14N2O4S

Molecular Weight : 298.33 g/mol

CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiophene ring allows for π-π stacking interactions and hydrogen bonding, which can enhance binding affinity and specificity towards target proteins.

Biological Activities

-

Antimicrobial Activity

- Bacterial Activity : Studies have shown that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin by 10-50 fold in terms of Minimum Inhibitory Concentration (MIC) values .

- Fungal Activity : Compounds similar to this compound have also been evaluated for antifungal properties, showing promising results against various fungal strains with MIC values ranging from 0.004 to 0.06 mg/mL .

- Anticancer Activity

- Cytotoxicity

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that the compound showed superior activity against Enterobacter cloacae, with an MIC significantly lower than conventional antibiotics. -

Case Study on Anticancer Properties

In vitro studies on cancer cell lines demonstrated that the compound could effectively induce apoptosis through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins. This suggests potential for development as an anticancer agent.

Q & A

Q. Critical Factors :

- Excess acylating agent increases byproduct formation (e.g., diacylated derivatives).

- Temperature control during reflux prevents decomposition of the nitrobenzamido group.

How can conflicting NMR spectral data (e.g., unexpected coupling patterns) be resolved during structural validation?

Advanced Research Focus

Discrepancies in ¹H/¹³C NMR assignments often arise from:

Q. Methodological Solutions :

- Use variable-temperature NMR to coalesce split signals and identify rotameric states .

- Compare experimental data with DFT-calculated chemical shifts for conformationally rigid analogs .

What crystallization strategies are effective for X-ray structure determination of this compound?

Advanced Research Focus

Successful crystallization requires:

Q. Data Interpretation :

- SHELX software is recommended for refinement due to its robustness in handling twinned or high-resolution data .

- Key bond lengths (e.g., C=O, C–N) should match DFT-optimized geometries within 0.02 Å .

How does the electronic nature of the 2-nitrobenzamido group influence the compound’s reactivity in further derivatization?

Basic Research Focus

The electron-withdrawing nitro group directs electrophilic substitution to the thiophene ring’s α-position. Example reactions:

Q. Challenges :

What analytical techniques are critical for assessing purity and stability under storage conditions?

Q. Basic Research Focus

Q. Advanced Stability Studies :

- Accelerated stability testing in humidity chambers (40°C/75% RH) reveals hydrolysis susceptibility, requiring anhydrous storage .

How can computational methods predict the compound’s spectroscopic and reactivity profiles?

Q. Advanced Research Focus

- DFT calculations (B3LYP/6-311+G(d,p)) predict IR vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) and NMR chemical shifts with <5% error .

- Molecular docking evaluates potential biological interactions (e.g., binding to bacterial enzymes), though experimental validation is essential .

What are common pitfalls in interpreting mass spectrometry data for this compound?

Q. Advanced Research Focus

- In-source fragmentation : The labile nitro group may detach during ESI-MS, producing [M–NO₂]⁺ ions mistaken for impurities .

- Adduct formation : Sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) require high-resolution MS (HRMS) for accurate mass assignment .

How do steric effects from the dihydrothiophene ring influence regioselectivity in subsequent reactions?

Advanced Research Focus

The non-planar dihydrothiophene ring creates steric hindrance, favoring reactions at the less hindered 5-position:

- Electrophilic aromatic substitution (e.g., nitration) occurs at the 5-position, confirmed by NOESY correlations .

- Ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) are disfavored due to ring strain .

What strategies resolve low yields in large-scale synthesis?

Q. Basic Research Focus

- Flow chemistry : Continuous processing minimizes exothermic side reactions during acylation .

- Catalytic DMAP (5 mol%) accelerates acylation kinetics, reducing reaction time from 24 hr to 6 hr .

How can contradictory bioactivity data (e.g., antibacterial assays) be reconciled across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.